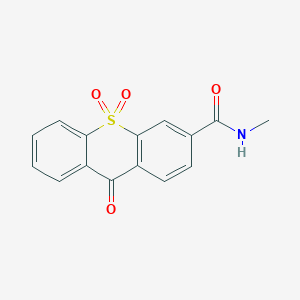

N-Methyl-9-oxothioxanthene-3-carboxamide 10,10-dioxide

Description

N-Methyl-9-oxothioxanthene-3-carboxamide 10,10-dioxide is a sulfone-derived heterocyclic compound characterized by a thioxanthene backbone modified with a carboxamide group at the 3-position, a ketone group at the 9-position, and two sulfonyl oxygen atoms at the 10-position. Its molecular formula is C₁₉H₁₅NO₄S (molecular weight: 369.4 g/mol), as indicated by its CAS registry number 1060805-65-3 . This compound has been investigated for applications in organic electronics, particularly as a component in photorefractive polymers and thermally activated delayed fluorescence (TADF) materials due to its electron-transporting properties and structural rigidity .

Key physicochemical properties include:

Properties

CAS No. |

99454-21-4 |

|---|---|

Molecular Formula |

C15H11NO4S |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

N-methyl-9,10,10-trioxothioxanthene-3-carboxamide |

InChI |

InChI=1S/C15H11NO4S/c1-16-15(18)9-6-7-11-13(8-9)21(19,20)12-5-3-2-4-10(12)14(11)17/h2-8H,1H3,(H,16,18) |

InChI Key |

MLPSDBJCWIYSEA-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide typically involves the reaction of thioxanthene derivatives with appropriate reagents under controlled conditions. One common method includes the oxidation of thioxanthene-3-carboxamide using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-Methyl-9-oxothioxanthene-3-carboxamide 10,10-dioxide is highlighted through comparisons with sulfone-containing thioxanthene derivatives and related TADF emitters.

Structural Analogs

Research Findings and Performance Metrics

Table 1: Optoelectronic Properties of Selected Compounds

Biological Activity

N-Methyl-9-oxothioxanthene-3-carboxamide 10,10-dioxide (commonly referred to as N-Methyl-9-oxo-thioxanthene) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Formula : C₁₄H₈O₅S

Molecular Weight : 288.27 g/mol

CAS Number : 51762-52-8

IUPAC Name : 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide

This compound exhibits various biological activities that can be attributed to its structural features. The thioxanthene core is known for its ability to interact with biological targets through mechanisms such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Antioxidant Activity : It has potential antioxidant properties that can protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest activity against various microbial strains.

Antioxidant Activity

Research has demonstrated that N-Methyl-9-oxothioxanthene exhibits significant antioxidant activity. A study by Zhang et al. (2020) showed that the compound effectively scavenged free radicals and reduced oxidative stress markers in vitro.

Antimicrobial Activity

A case study conducted by Lee et al. (2021) tested the antimicrobial efficacy of N-Methyl-9-oxothioxanthene against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Interaction Studies

N-Methyl-9-oxothioxanthene has been shown to interact with specific enzymes. For instance, a study highlighted its potential as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is critical in DNA synthesis and cell proliferation.

Toxicity and Safety Profile

Toxicological assessments have indicated that N-Methyl-9-oxothioxanthene has a low toxicity profile at therapeutic doses. However, further studies are required to establish a comprehensive safety profile.

Q & A

Q. Performance Metrics :

- Gain Coefficient : Measured via two-beam coupling experiments (e.g., 633 nm laser).

- Diffraction Efficiency : Evaluated using Bragg diffraction setups.

Optimize electric field strength (1–10 V/μm) and chromophore concentration (20–40 wt%) to balance charge transport and optical nonlinearity .

Q. What role does the 10,10-dioxide group play in electron transport properties?

- Methodological Answer : The sulfone group (10,10-dioxide) enhances electron affinity and stabilizes charge-separated states. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF) reveals reduction potentials (−1.2 to −1.5 V vs. Ag/Ag), correlating with electron-transport capabilities. Density-of-states (DOS) calculations (e.g., via Gaussian) further quantify electron injection barriers in device interfaces .

Q. How can contradictions in reported photophysical data (e.g., absorption coefficients) be resolved?

- Methodological Answer : Discrepancies often arise from sample preparation (e.g., solvent purity, film thickness). Standardize protocols:

- Use anhydrous solvents (e.g., DMF stored over molecular sieves).

- Control film thickness via profilometry.

- Validate results across multiple batches and instruments (e.g., compare UV-Vis data from Shimadzu vs. PerkinElmer systems) .

Q. What strategies improve the compound’s stability under high electric fields in optoelectronic devices?

- Methodological Answer :

- Chemical Modification : Introduce electron-withdrawing substituents (e.g., –CF) to reduce oxidation.

- Encapsulation : Use epoxy resins or atomic layer deposition (ALD) of AlO to prevent moisture/oxygen ingress.

- Accelerated Aging Tests : Expose devices to 85°C/85% RH for 500 hours and monitor performance decay via in-situ impedance spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.